

# 3-(2-Oxopyrrolidin-1-yl)propanoic acid molecular weight

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## Compound of Interest

**Compound Name:** 3-(2-Oxopyrrolidin-1-yl)propanoic acid

**Cat. No.:** B118240

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An In-Depth Technical Guide to **3-(2-Oxopyrrolidin-1-yl)propanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-(2-Oxopyrrolidin-1-yl)propanoic acid** is a bifunctional molecule integrating a lactam (2-pyrrolidinone) and a carboxylic acid moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and potential applications, with a focus on its emerging role in the development of novel therapeutics.

## Core Physicochemical Properties

**3-(2-Oxopyrrolidin-1-yl)propanoic acid**, with the CAS Number 77191-38-9, is a solid at room temperature.<sup>[1]</sup> Its structure features a five-membered lactam ring N-substituted with a propanoic acid chain. This configuration provides both a hydrogen bond acceptor (the carbonyl oxygen of the lactam) and a hydrogen bond donor/acceptor (the carboxylic acid group), influencing its solubility and interaction with biological targets.

Table 1: Key Physicochemical Properties

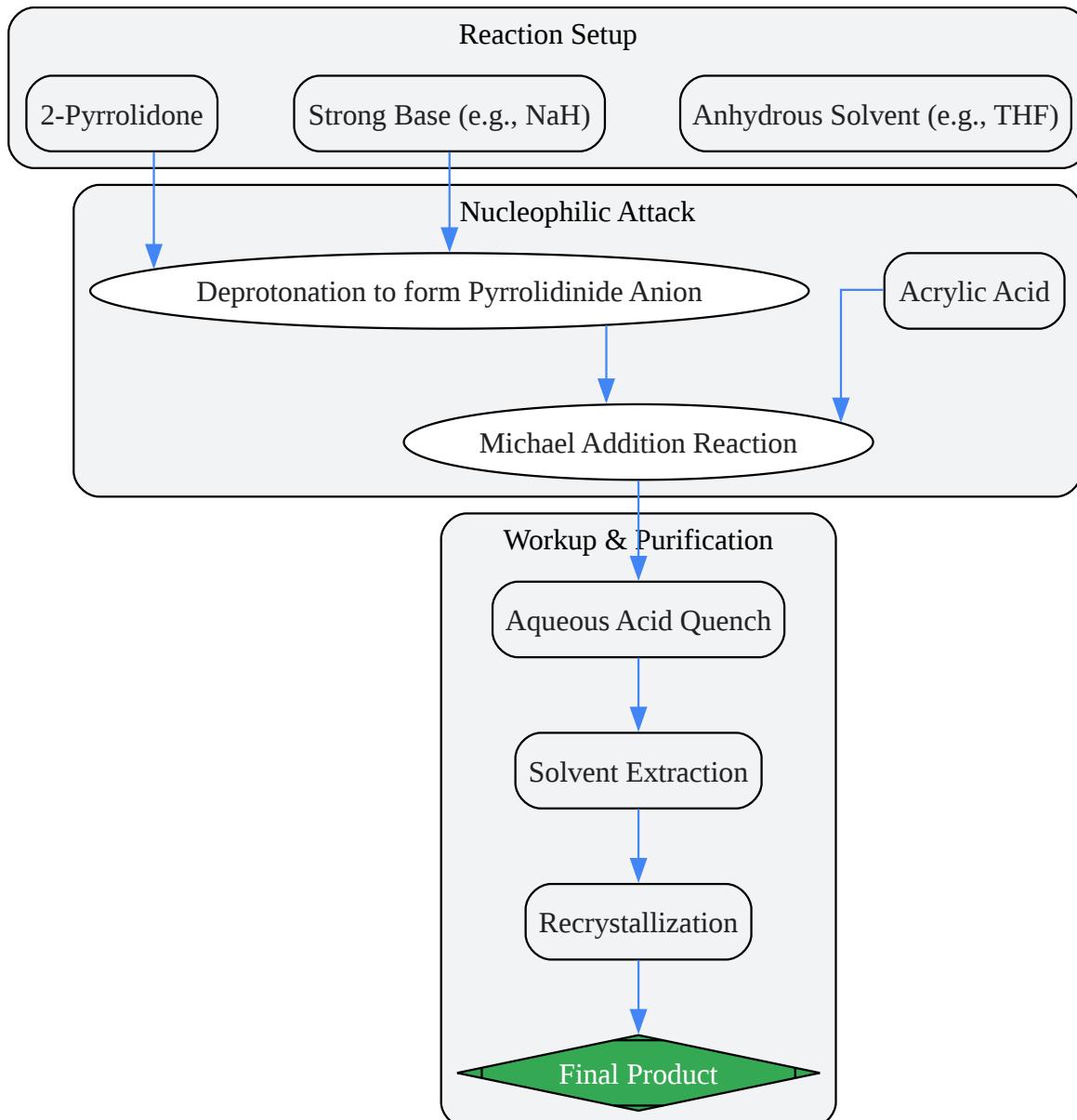
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	157.17 g/mol	<a href="#">[1]</a>
CAS Number	77191-38-9	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	<a href="#">[1]</a>
InChI Key	XOMYTIUVNSWEAI-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	OC(=O)CCN1CCCC1=O	<a href="#">[1]</a>

## Synthesis and Purification: A Methodological Deep Dive

The synthesis of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** is most commonly achieved via a Michael addition reaction. This approach is favored for its efficiency and high atom economy. The underlying principle involves the conjugate addition of the nucleophilic nitrogen of 2-pyrrolidone to an acrylic acid derivative.

## Synthetic Workflow

The logical flow of synthesis involves the deprotonation of 2-pyrrolidone to enhance its nucleophilicity, followed by the reaction with an acrylate, and subsequent workup and purification.

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Caption: Workflow for the synthesis of **3-(2-Oxopyrrolidin-1-yl)propanoic acid**.

## Detailed Experimental Protocol

This protocol describes a representative synthesis. The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation of the 2-pyrrolidone without competing side reactions. Anhydrous conditions are paramount to prevent quenching of the base and the reactive anion.

#### Materials:

- 2-Pyrrolidone
- Sodium hydride (60% dispersion in mineral oil)
- Acrylic acid
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (1M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate

#### Procedure:

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous THF.
- Deprotonation: Carefully add sodium hydride (1.1 equivalents) to the stirring THF. To this suspension, add 2-pyrrolidone (1.0 equivalent) dropwise at 0 °C. The causality here is to control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium pyrrolidinide salt.
- Michael Addition: Cool the reaction mixture back to 0 °C and add acrylic acid (1.0 equivalent) dropwise. The reaction is maintained at a low temperature to manage the exothermicity of the conjugate addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

- Quenching and Workup: Cautiously quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (~pH 2-3). This step protonates the carboxylate to form the desired carboxylic acid and neutralizes any remaining base.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual water and inorganic salts, and dried over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure **3-(2-Oxopyrrolidin-1-yl)propanoic acid**.

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in the workflow. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Expected Analytical Data

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the two methylene groups of the propanoic acid chain (triplets, ~2.5-2.8 ppm and ~3.5-3.8 ppm) and the three methylene groups of the pyrrolidinone ring. A broad singlet for the carboxylic acid proton (>10 ppm).
<sup>13</sup> C NMR	Resonances for the carbonyl carbons of the lactam (~175 ppm) and the carboxylic acid (~173 ppm), along with signals for the five methylene carbons in the aliphatic region.
FT-IR	Characteristic strong C=O stretching bands for the carboxylic acid (~1710 cm <sup>-1</sup> ) and the lactam (~1680 cm <sup>-1</sup> ). A broad O-H stretch from the carboxylic acid (~2500-3300 cm <sup>-1</sup> ).
Mass Spec (ESI-)	A prominent peak corresponding to the deprotonated molecule [M-H] <sup>-</sup> at m/z 156.16.

## Applications in Drug Discovery and Medicinal Chemistry

The true value of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** lies in its utility as a versatile scaffold. The carboxylic acid provides a handle for amide bond formation, allowing it to be coupled to other amines, while the lactam ring provides a rigid, polar core.

## Precursor to ROR<sub>γ</sub> Agonists

Recent research has highlighted that **3-(2-Oxopyrrolidin-1-yl)propanoic acid** can be used in the preparation of Retinoid-related Orphan Receptor gamma (ROR<sub>γ</sub>) agonists.<sup>[2]</sup> ROR<sub>γ</sub> is a nuclear receptor that plays a crucial role in the regulation of immune responses, particularly in the differentiation of Th17 cells. Agonists of ROR<sub>γ</sub> are being investigated as potential therapeutics for cancer by enhancing anti-tumor immunity.<sup>[2]</sup>

## Role in Drug Development Pipeline

As a fragment or building block, this molecule enters the drug discovery pipeline at the lead generation and optimization stages. Its properties allow for systematic structural modifications to enhance potency, selectivity, and pharmacokinetic profiles of a lead compound.



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Caption: Role of the title compound in a typical drug discovery workflow.

## Safety and Handling

According to safety data, **3-(2-Oxopyrrolidin-1-yl)propanoic acid** is classified with GHS05, indicating it can cause serious eye damage.<sup>[1]</sup> Standard laboratory precautions, including the use of safety glasses and gloves, are required.

- Hazard Codes: H318 (Causes serious eye damage)<sup>[1]</sup>
- Precautionary Codes: P280, P305 + P351 + P338 (Wear protective gloves/clothing/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)<sup>[1]</sup>

## Conclusion

**3-(2-Oxopyrrolidin-1-yl)propanoic acid** is more than a simple chemical. It is an enabling tool for researchers in medicinal chemistry. Its straightforward synthesis, combined with its bifunctional nature, makes it a valuable intermediate for constructing more complex molecules with therapeutic potential, particularly in the burgeoning field of immuno-oncology.

Understanding its fundamental properties and synthetic methodologies is key to unlocking its full potential in the development of next-generation pharmaceuticals.

## References

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